7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
Brand Name:
Vulcanchem
CAS No.:
1207448-16-5
VCID:
VC21100647
InChI:
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O
Molecular Formula:
C15H18BNO3
Molecular Weight:
271.12 g/mol
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
CAS No.: 1207448-16-5
Cat. No.: VC21100647
Molecular Formula: C15H18BNO3
Molecular Weight: 271.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207448-16-5 |
|---|---|
| Molecular Formula | C15H18BNO3 |
| Molecular Weight | 271.12 g/mol |
| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18) |
| Standard InChI Key | IUDHPAZDHGNKFL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator